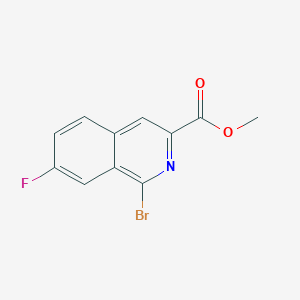
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for the selective delivery of the drug to cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves several steps. One common method includes the reaction of 4-methyl-4-(methyldisulfanyl)pentanoic acid with 2,5-dioxopyrrolidin-1-yl ester under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. Additionally, this compound is used in the synthesis of various bioconjugates and in the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves its role as a linker in ADCs. The compound forms a stable bond between the antibody and the cytotoxic drug. Upon binding to the target cancer cell, the ADC is internalized, and the cytotoxic drug is released, leading to cell death. The disulfide bond in the linker is cleaved in the reductive environment of the cancer cell, ensuring the selective release of the drug.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Another ADC linker with a pyridine group instead of a methyl group.
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfaneyl)pentanoate: Similar structure but different functional groups.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate is unique due to its specific disulfide bond, which provides a controlled release mechanism in the reductive environment of cancer cells. This specificity enhances the efficacy and safety of ADCs, making it a valuable compound in targeted cancer therapy.
Propiedades
Fórmula molecular |
C11H17NO4S2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C11H17NO4S2/c1-11(2,18-17-3)7-6-10(15)16-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
Clave InChI |
UIUQQGXZEMJNCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


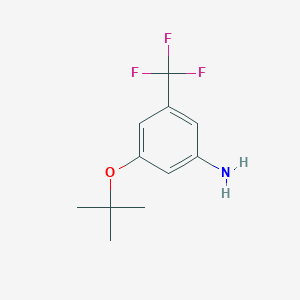
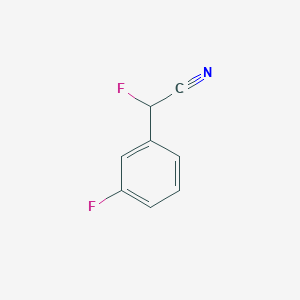
![1-Allyl-3-[(4-methoxybenzyl)oxy]benzene](/img/structure/B11720928.png)
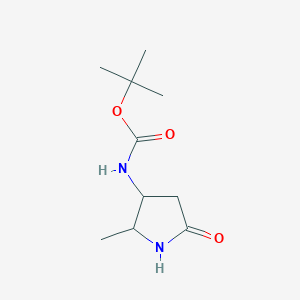
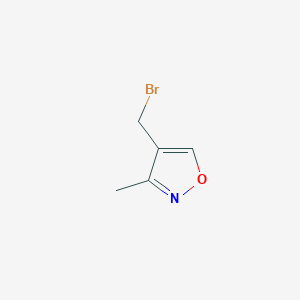
![(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B11720940.png)
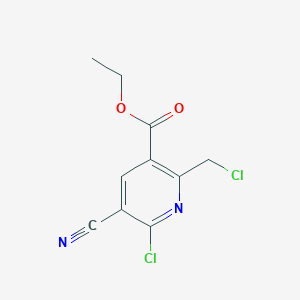
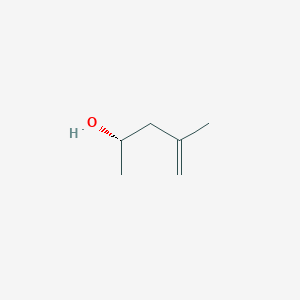
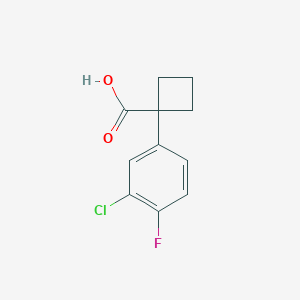

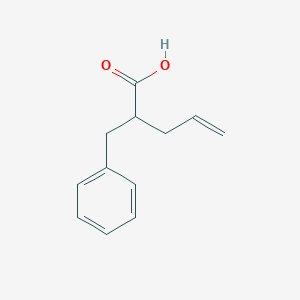
![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
